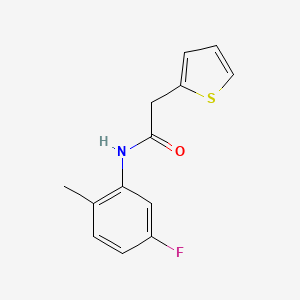
N-(2-furylmethyl)-2-(2-methoxy-4-propylphenoxy)ethanamine hydrochloride
描述
N-(2-furylmethyl)-2-(2-methoxy-4-propylphenoxy)ethanamine hydrochloride, also known as FMPH, is a chemical compound that has been extensively studied for its potential therapeutic applications. FMPH is a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in various regions of the brain and peripheral tissues.
作用机制
N-(2-furylmethyl)-2-(2-methoxy-4-propylphenoxy)ethanamine hydrochloride acts as a selective agonist of TAAR1, a receptor that is expressed in various regions of the brain and peripheral tissues. TAAR1 agonists have been shown to modulate dopaminergic and serotonergic neurotransmission, which are implicated in the pathophysiology of neuropsychiatric disorders. This compound has been shown to increase dopamine and serotonin release in the prefrontal cortex and striatum, which are regions of the brain that are involved in cognitive and emotional processing.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in the brain. TAAR1 agonists have been shown to modulate dopaminergic and serotonergic neurotransmission, which are implicated in the pathophysiology of neuropsychiatric disorders. This compound has been shown to increase dopamine and serotonin release in the prefrontal cortex and striatum, which are regions of the brain that are involved in cognitive and emotional processing. This compound has also been shown to increase cAMP levels in cells expressing TAAR1, which is a downstream signaling pathway of this receptor.
实验室实验的优点和局限性
N-(2-furylmethyl)-2-(2-methoxy-4-propylphenoxy)ethanamine hydrochloride has several advantages for lab experiments, particularly in the field of neuroscience. This compound is a selective agonist of TAAR1, which allows for the specific modulation of this receptor without affecting other receptors or neurotransmitter systems. This compound has also been shown to have a long half-life in vivo, which allows for sustained activation of TAAR1. However, this compound has some limitations for lab experiments, particularly in terms of its solubility and stability. This compound hydrochloride is highly hygroscopic and can degrade over time, which can affect its potency and purity.
未来方向
There are several future directions for the study of N-(2-furylmethyl)-2-(2-methoxy-4-propylphenoxy)ethanamine hydrochloride and TAAR1 agonists. One direction is the development of more potent and selective TAAR1 agonists, which can have greater therapeutic potential. Another direction is the investigation of the role of TAAR1 in various neuropsychiatric disorders, particularly in the context of dopamine and serotonin dysregulation. Additionally, the development of more effective delivery methods for TAAR1 agonists, such as nanoparticles or gene therapy, can enhance their therapeutic potential. Finally, the investigation of the long-term effects of TAAR1 agonists on neuronal function and behavior can provide insights into their safety and efficacy for clinical use.
科学研究应用
N-(2-furylmethyl)-2-(2-methoxy-4-propylphenoxy)ethanamine hydrochloride has been studied extensively for its potential therapeutic applications, particularly in the treatment of neuropsychiatric disorders such as schizophrenia, depression, and addiction. TAAR1 agonists have been shown to modulate dopaminergic and serotonergic neurotransmission, which are implicated in the pathophysiology of these disorders. This compound has also been studied for its potential cognitive-enhancing effects, as TAAR1 agonists have been shown to improve learning and memory in animal models.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methoxy-4-propylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.ClH/c1-3-5-14-7-8-16(17(12-14)19-2)21-11-9-18-13-15-6-4-10-20-15;/h4,6-8,10,12,18H,3,5,9,11,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCZQSNMKCAWSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCCNCC2=CC=CO2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(ethylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B4406917.png)
![N-[4-(4-morpholinylmethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4406925.png)
![2-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B4406926.png)
![4-chloro-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4406940.png)

![1-[2-(4-biphenylyloxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4406959.png)
![1-{4-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4406966.png)
![2-(4-methoxyphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B4406975.png)
![2-[(4-phenyl-1,3-thiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4406989.png)

![2-[(diisopropylamino)carbonyl]phenyl acetate](/img/structure/B4407004.png)
![4-[(ethylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4407006.png)
![3-[benzyl(methyl)amino]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4407010.png)
![N-[2-(dimethylamino)ethyl]-4-isobutoxybenzamide hydrate](/img/structure/B4407015.png)